molecular formula CHCl2NO2 B120543 Dichloronitromethane CAS No. 7119-89-3

Dichloronitromethane

Cat. No.: B120543
CAS No.: 7119-89-3
M. Wt: 129.93 g/mol
InChI Key: XUNYLLBGLKGFHO-UHFFFAOYSA-N
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Description

Dichloronitromethane is an organic compound with the chemical formula CHCl₂NO₂. It is a member of the halonitromethane group, which are known for their presence as disinfection byproducts in drinking water. These compounds are formed during the chlorination process used for water disinfection and have been identified as potential environmental pollutants .

Preparation Methods

Dichloronitromethane can be synthesized through various methods. One common synthetic route involves the chlorination of nitromethane. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions. The reaction proceeds as follows:

CH3NO2+2Cl2CHCl2NO2+2HCl\text{CH}_3\text{NO}_2 + 2\text{Cl}_2 \rightarrow \text{CHCl}_2\text{NO}_2 + 2\text{HCl} CH3​NO2​+2Cl2​→CHCl2​NO2​+2HCl

Industrial production methods for this compound are not extensively documented, but it is primarily produced as a byproduct during the chlorination of organic compounds in water treatment processes .

Chemical Reactions Analysis

Dichloronitromethane undergoes several types of chemical reactions, including:

  • Hydrolysis: : The nitro group can undergo hydrolysis in aqueous solutions to form nitrite ions and other products.

    CHCl2NO2+H2OCHCl2OH+HNO2\text{CHCl}_2\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{CHCl}_2\text{OH} + \text{HNO}_2 CHCl2​NO2​+H2​O→CHCl2​OH+HNO2​

  • Reduction: : The nitro group can be reduced to various functional groups such as hydroxylamine or amine under appropriate reducing conditions.

    CHCl2NO2+6HCHCl2NH2+2H2O\text{CHCl}_2\text{NO}_2 + 6\text{H} \rightarrow \text{CHCl}_2\text{NH}_2 + 2\text{H}_2\text{O} CHCl2​NO2​+6H→CHCl2​NH2​+2H2​O

  • Substitution: : The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as hydroxide ions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Pharmaceutical and Agrochemical Production
Dichloronitromethane serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules. For instance, it is involved in the synthesis of nitro-containing compounds that are essential in medicinal chemistry.

Reagent in Organic Reactions
DCNM is utilized as a reagent in several organic reactions, including nucleophilic substitutions and reductions. Its reactivity stems from the presence of both chlorine and nitro groups, which can facilitate diverse transformation pathways. This capability makes it an important reagent in laboratories focused on organic synthesis.

Analytical Chemistry

Solvent for Chromatography
In analytical chemistry, this compound is employed as a solvent for gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its properties allow for the effective separation and analysis of various compounds, particularly in environmental samples where trace analysis is critical.

Disinfection Byproduct Studies
Recent studies have identified DCNM as a significant disinfection byproduct (DBP) formed during the chlorination of drinking water. Research has focused on its health impacts, emphasizing the need to monitor DBPs like DCNM to ensure safe drinking water standards. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to detect and quantify DCNM in water samples .

Environmental Applications

Transformation Products in Soil
Research indicates that this compound can be produced as a transformation product during the dechlorination of other chlorinated compounds, such as chloropicrin. Understanding these transformation pathways is essential for assessing the environmental fate of fumigants used in agriculture. Studies suggest that DCNM may have less toxicity than its parent compounds, highlighting its potential role in reducing environmental risks associated with pesticide use .

Groundwater Monitoring
this compound has been monitored as part of groundwater studies aimed at understanding the persistence and degradation of halogenated compounds. Its presence indicates potential contamination from agricultural practices, necessitating comprehensive monitoring programs to safeguard water quality .

Case Study 1: Health Impact Assessment

A significant study assessed the health impacts of DBPs, including this compound, focusing on their formation during water treatment processes. The findings indicated that long-term exposure to certain DBPs may be linked to increased cancer risks and other health issues. This research underscores the importance of evaluating compounds like DCNM within regulatory frameworks for drinking water safety .

Case Study 2: Agricultural Use

In agricultural settings, this compound has been investigated as a product of chloropicrin degradation. This study explored how DCNM forms during soil fumigation processes and its implications for soil health and pest management strategies. The research suggests that managing chlorinated fumigants effectively can minimize the formation of potentially harmful byproducts like DCNM .

Comparative Analysis Table

Compound NameChemical FormulaKey FeaturesApplications
This compoundCHCl₂NO₂Intermediate in synthesis; DBP in drinking waterOrganic synthesis; analytical chemistry
ChloropicrinCCl₃NO₂Strong irritant; widely used pesticideSoil fumigation
1,1-Dichloro-2-nitroethaneCCl₂HNO₂Similar structure; different functional groupChemical synthesis
Trichloroacetic AcidCCl₃COOHStronger acid; used in various chemical processesHerbicide; chemical synthesis

Comparison with Similar Compounds

Dichloronitromethane is part of the halonitromethane group, which includes compounds such as:

  • Chloronitromethane (CH₂ClNO₂)
  • Trichloronitromethane (CCl₃NO₂)
  • Bromonitromethane (CH₂BrNO₂)
  • Dibromonitromethane (CHBr₂NO₂)
  • Tribromonitromethane (CBr₃NO₂)

Compared to its analogs, this compound is unique due to its specific combination of two chlorine atoms and one nitro group. This combination imparts distinct reactivity and properties, making it useful in specific synthetic and research applications .

Biological Activity

Dichloronitromethane (DCNM), with the chemical formula CHCl₂NO₂, is a halogenated organic compound that has garnered attention due to its notable biological activity and potential health impacts. This article explores the biological effects, environmental behavior, and relevant case studies associated with DCNM.

This compound is a colorless liquid at room temperature, characterized by its distinctive odor. It is primarily utilized in organic synthesis and as a reagent in various chemical applications. The compound contains two chlorine atoms and one nitro group, which contribute to its reactivity and biological effects.

Biological Activity

Irritant Properties
DCNM is recognized primarily for its irritant properties. Exposure can lead to significant health issues, including:

  • Respiratory Irritation : Inhalation of DCNM can irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.
  • Dermal Effects : Contact with skin can result in severe irritation or burns.
  • Ocular Effects : Exposure to the eyes may lead to irritation and potential damage.

Due to these effects, strict safety measures are recommended when handling this compound.

Toxicological Studies

Recent studies have highlighted the potential carcinogenic risks associated with this compound. A case study conducted on halogenated hydrocarbons emitted by pharmaceutical companies identified DCNM as a compound with both non-cancer and cancer risks for workers exposed to it. The study noted that DCNM's presence in emissions was significant, emphasizing the need for better management of such compounds in industrial settings .

Environmental Impact

This compound's behavior in environmental systems has also been a subject of research. Its persistence as an atmospheric contaminant raises concerns about its long-term health effects on humans and ecosystems. Studies indicate that DCNM can be classified among emerging contaminants due to its toxicity and low oxidation rates in the atmosphere .

Comparative Analysis

The following table compares this compound with other similar halogenated compounds regarding their biological activity:

Compound NameChemical FormulaKey Biological Effects
This compoundCHCl₂NO₂Respiratory irritant; potential carcinogen
ChloropicrinCCl₃NO₂Severe irritant; used as a pesticide
1,1-Dichloro-2-nitroethaneCCl₂HNO₂Similar irritant properties; used in organic synthesis
Trichloroacetic AcidCCl₃COOHStrong acid; known for its toxicity

Case Studies

  • Pharmaceutical Industry Emissions
    A comprehensive analysis of VOC emissions from pharmaceutical companies revealed that this compound was among the most prevalent halogenated hydrocarbons detected. The study emphasized the need for enhanced emission control strategies to mitigate health risks associated with exposure to such compounds .
  • Water Quality Studies
    Research on disinfection by-products (DBPs) in water treatment processes has also included this compound, highlighting its potential formation during chlorination processes. The implications for human health are significant, as DBPs are known to pose various health risks, including cancer .

Properties

IUPAC Name

dichloro(nitro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNYLLBGLKGFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221387
Record name Methane, dichloronitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7119-89-3
Record name Dichloronitromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7119-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methane, dichloronitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane, dichloronitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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